molecular formula C14H18Cl2N2OS B15152239 2-(3,4-Dichlorophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one

2-(3,4-Dichlorophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one

Cat. No.: B15152239
M. Wt: 333.3 g/mol
InChI Key: CQQUVPWMVQOMTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dichlorophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one typically involves the reaction of 3,4-dichloroaniline with 3-(dimethylamino)propylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial production may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can target the thiazolidinone ring or the dichlorophenyl group, leading to the formation of different reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the thiazolidinone ring or the dichlorophenyl group.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one: Lacks the dimethylamino propyl side chain, which may affect its biological activity and chemical reactivity.

    3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one: Similar structure but with different substitution patterns, leading to variations in properties and applications.

    2-(3,4-Dichlorophenyl)-3-[3-(methylamino)propyl]-1,3-thiazolidin-4-one: Contains a methylamino group instead of a dimethylamino group, which can influence its chemical behavior and biological effects.

Uniqueness

The presence of both the dichlorophenyl group and the dimethylamino propyl side chain in 2-(3,4-Dichlorophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one contributes to its unique chemical properties and potential applications. These structural features may enhance its reactivity in certain chemical reactions and its efficacy in biological systems, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H18Cl2N2OS

Molecular Weight

333.3 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H18Cl2N2OS/c1-17(2)6-3-7-18-13(19)9-20-14(18)10-4-5-11(15)12(16)8-10/h4-5,8,14H,3,6-7,9H2,1-2H3

InChI Key

CQQUVPWMVQOMTM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C(SCC1=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.